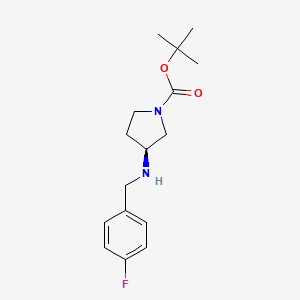

(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15897422

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23FN2O2 |

|---|---|

| Molecular Weight | 294.36 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[(4-fluorophenyl)methylamino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-14(11-19)18-10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3/t14-/m0/s1 |

| Standard InChI Key | AOGFCANIWBCDTA-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=C(C=C2)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=C(C=C2)F |

Introduction

(S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C16H23FN2O2 and a molecular weight of approximately 294.36 g/mol . This compound is characterized by its pyrrolidine backbone, modified with a tert-butyl ester and a 4-fluorobenzyl amino group. It features a chiral center at the 3-position of the pyrrolidine ring, indicating an (S)-configuration, which can significantly influence its biological activity and interaction with biological systems.

Synthesis and Preparation

The synthesis of (S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate typically involves several key steps, including the formation of the pyrrolidine backbone, introduction of the tert-butyl ester, and incorporation of the 4-fluorobenzyl amino group. Technical details regarding reaction conditions, such as temperature and solvent systems, are crucial for optimizing yield and selectivity.

Biological Activity and Potential Applications

Compounds with similar structures to (S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate are often explored for their potential biological activities, particularly in the development of therapeutic agents. The interaction of this compound with specific biological targets can lead to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-tert-butyl 3-((4-fluorobenzyl)amino)pyrrolidine-1-carboxylate, each with unique features that may influence their biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate | Not specified | Contains an amino group on a fluorinated phenyl ring |

| tert-butyl (3R)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate | Not specified | Features a benzoyl group instead of a benzylic amine |

| (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | Not specified | Incorporates an ether linkage instead of an amine |

These variations highlight the diversity within pyrrolidine derivatives and their potential applications in different therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume